molecular formula C6H6N4 B1640618 1H-Pyrazolo[3,4-C]pyridin-7-amine CAS No. 518038-78-3

1H-Pyrazolo[3,4-C]pyridin-7-amine

Cat. No. B1640618
CAS RN: 518038-78-3
M. Wt: 134.14 g/mol
InChI Key: SGFRUQZYZBPQCJ-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-C]pyridin-7-amine is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It has a molecular weight of 135.1267 .


Synthesis Analysis

The synthesis of 1H-Pyrazolo[3,4-C]pyridin-7-amine involves rational design and in vitro functional characterization . The synthetic strategies and approaches to 1H-Pyrazolo[3,4-C]pyridin-7-amine derivatives have been reported and systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[3,4-C]pyridin-7-amine is available as a 2D Mol file or as a computed 3D SD file . The compound bears a 1H-pyrazolo[3,4-C]pyridin-7(6H)-one skeleton, modified to enable efficient binding and stimulation .


Chemical Reactions Analysis

The chemical reactions involving 1H-Pyrazolo[3,4-C]pyridin-7-amine are associated with its synthesis. The methods for its synthesis are systematized according to the method to assemble the pyrazolopyridine system .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrazolo[3,4-C]pyridin-7-amine include its molecular weight of 135.1267 .

Scientific Research Applications

Antiproliferative Activity

The compound has been studied for its antiproliferative effects against various cancer cell lines. Research suggests that derivatives of 1H-Pyrazolo[3,4-C]pyridin-7-amine may inhibit cell growth and could be potential candidates for cancer therapy .

Tropomyosin Receptor Kinase Inhibition

Derivatives of this compound have been synthesized for the purpose of inhibiting tropomyosin receptor kinases (TRKs), which are implicated in cell proliferation and differentiation. Continuous activation and overexpression of TRKs can lead to cancer, making these derivatives valuable for cancer treatment .

Catalytic Activity in Synthesis

The compound has been used as a catalyst in the synthesis of other complex molecules. For example, it has been involved in the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .

Scaffold Hopping and Drug Design

In drug design, scaffold hopping involves creating new molecular structures by replacing one part of a molecule with another while retaining its pharmacological properties. 1H-Pyrazolo[3,4-C]pyridin-7-amine derivatives have been used in this context to design new drugs .

Synthetic Strategies

The compound is involved in various synthetic strategies for assembling pyrazolopyridine systems. These methods are crucial for creating a wide range of derivatives with potential biological activities .

Heterocyclic Compound Research

As a heterocyclic compound, 1H-Pyrazolo[3,4-C]pyridin-7-amine is part of a larger group of compounds that are significant in research due to their diverse biological activities and potential applications in medicinal chemistry .

Safety And Hazards

1H-Pyrazolo[3,4-C]pyridin-7-amine is classified as Acute Tox. 3 Oral - Eye Irrit. 2 and is stored under the storage class code 6.1C - Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Future Directions

The future directions for 1H-Pyrazolo[3,4-C]pyridin-7-amine involve the rational design, synthesis, and in vitro functional characterization of new heme-dependent, direct soluble guanylyl cyclase (sGC) agonists .

properties

IUPAC Name

1H-pyrazolo[3,4-c]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-6-5-4(1-2-8-6)3-9-10-5/h1-3H,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFRUQZYZBPQCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[3,4-C]pyridin-7-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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